
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
Overview
Description
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid (CAS: 13610-59-8) is a heterocyclic compound featuring a benzoxazole ring fused with a lactam group and a propanoic acid side chain. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound is commercially available with a purity of 96% (MFCD00052166) . Its applications include serving as a building block for synthesizing enzyme inhibitors, as evidenced by its complex formation with kynurenine 3-monooxygenase (KMO) in Pseudomonas fluorescens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminophenol with carboxylic acids or their derivatives under dehydrating conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoxazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate these targets, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitutions
The benzoxazole core and propanoic acid moiety are conserved across analogs, but substitutions on the aromatic ring or heterocycle alter physicochemical and biological properties. Key examples include:
Table 1: Structural Comparison of Analogs
Key Observations
- Substituent Effects : Chlorine and alkoxy groups (e.g., ethoxy, cyclopropoxy) enhance lipophilicity and may improve membrane permeability. For example, OK1’s cyclobutylmethoxy group increases molecular weight and steric bulk compared to 8EQ .
- Heterocycle Modifications : Replacing benzoxazole with benzimidazole () introduces a nitrogen atom, altering hydrogen-bonding capacity and electronic distribution.
Biological Activity
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 207.18 g/mol. Its structure includes a benzoxazole moiety which is known for various biological activities.
Property | Value |
---|---|
Molecular Weight | 207.18 g/mol |
Melting Point | 126 - 128 °C |
Density | 1.42 g/cm³ |
Solubility | Not specified |
Antimicrobial Activity
Research has indicated that derivatives of benzoxazole compounds often exhibit antimicrobial properties. A study by Önkol et al. (2004) demonstrated that certain benzoxazole derivatives possess significant antibacterial activity against various strains of bacteria, suggesting that this compound may also exhibit similar effects.
Antioxidant Properties
Antioxidant activity has been observed in related compounds. The presence of the benzoxazole ring is believed to contribute to the radical scavenging ability. This property is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Compounds containing the benzoxazole structure have shown promise in reducing inflammation. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines, leading to decreased inflammation in various models.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with specific receptors could modulate cellular responses.
- Radical Scavenging : The ability to neutralize free radicals contributes to both antioxidant and anti-inflammatory activities.
Case Studies and Research Findings
Several studies have explored the biological implications of benzoxazole derivatives:
- Antibacterial Activity : A study assessed the antibacterial effects of various benzoxazole derivatives against E. coli and S. aureus, showing significant inhibition zones for certain derivatives (Önkol et al., 2004).
- Antioxidant Capacity : Research indicated that compounds with similar structures demonstrated high antioxidant activity measured by DPPH radical scavenging assays (MDPI, 2023).
- Anti-inflammatory Studies : In vivo studies have shown that benzoxazole derivatives can significantly reduce inflammation markers in animal models (ResearchGate publication).
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, and how can reaction efficiency be optimized?
- Method : The compound can be synthesized via multi-step routes, typically starting from benzoxazole precursors. For example, condensation reactions using propanoic acid derivatives under reflux conditions with catalysts like sulfuric acid or Lewis acids. Reaction efficiency is optimized by controlling temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields .
Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?
- Method :
- NMR : and NMR confirm proton and carbon environments, with benzoxazole protons appearing as doublets (δ 6.8–7.5 ppm) and the propanoic acid carboxyl group at δ ~12 ppm .
- IR : Peaks at ~1700 cm (C=O stretch) and 3200–2500 cm (broad O-H stretch) validate functional groups .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
Q. What safety precautions should be taken when handling this compound in the laboratory?
- Method : Use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation, and avoid skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes. Store in sealed containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or stability of this compound under various conditions?
- Method : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability. Molecular docking models (AutoDock Vina) evaluate interactions with biological targets (e.g., enzymes), while MD simulations assess solvation effects. PubChem data (CID 105539874) provides structural inputs for modeling .
Q. What strategies can resolve contradictions in published data regarding the compound's biological activity or physicochemical properties?
- Method :
- Reproduce experiments under standardized conditions (pH, temperature).
- Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight discrepancies .
Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data be optimized for structural elucidation?
- Method : Slow evaporation from ethanol/water mixtures promotes crystal growth. Diffraction-quality crystals require low-temperature (100 K) data collection. Refinement software (SHELXL) resolves disorder in the benzoxazole ring. Anisotropic displacement parameters improve R-factors (<0.05) .
Q. How should researchers design experiments to assess the compound's stability under different storage conditions?
- Method :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC.
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm).
- pH Stability : Test in buffers (pH 3–9) at 37°C for 24 hours .
Q. What in vitro models are appropriate for studying the compound's mechanism of action, and how should controls be implemented?
- Method :
- Enzyme Assays : Use purified target enzymes (e.g., kinases) with ATP/NADH cofactors. Include negative controls (DMSO vehicle) and positive inhibitors (e.g., staurosporine).
- Cell-Based Models : Human cancer cell lines (e.g., HeLa) treated with IC doses. Validate with siRNA knockdown or CRISPR-edited cells .
Q. Notes
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLRDVCKJXMASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13610-59-8 | |
Record name | 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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